N-(5-chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
The compound belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The compound can be synthesized using a microwave technique, which is a new and robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of the compound features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are also found in other compounds such as ribociclib and palbociclib, which are selective CDK4/6 inhibitors .Chemical Reactions Analysis
The compound, along with its derivatives, has been recognized as NF-κB and AP-1 inhibitors . The tested derivatives were noticed to inhibit both IL-2 and IL-8 levels .Scientific Research Applications
Synthesis and Biological Activities
Several studies have focused on synthesizing novel compounds with potential biological activities. For example, novel heterocyclic compounds derived from visnaginone and khellinone were synthesized, showing anti-inflammatory and analgesic activities by inhibiting cyclooxygenase-1 and -2 (COX-1/COX-2) enzymes (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study presented the synthesis of new pyridothienopyrimidines and pyridothienotriazines, evaluating their antimicrobial activities, showcasing the diverse applications of such compounds in medicinal chemistry (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Anticancer and Anti-inflammatory Agents
Research has also been directed towards developing compounds with anticancer and anti-inflammatory properties. For instance, novel pyrazolopyrimidines derivatives were synthesized as anticancer and anti-5-lipoxygenase agents, highlighting the potential therapeutic applications of pyrido-pyrrolo-pyrimidine derivatives in treating cancer and inflammation-related disorders (Rahmouni et al., 2016).
Material Science Applications
Beyond biological activities, compounds with similar chemical structures have been explored for material science applications. For example, aromatic polyamides and polyimides based on related structural motifs were synthesized, demonstrating potential uses in creating high-performance polymers with desirable physical and thermal properties (Yang & Lin, 1994).
Mechanism of Action
Target of Action
The compound is a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell division . The compound’s cytotoxic activities were found to be superior against certain cell lines .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase. This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The compound’s action results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells . This can result in the reduction of tumor growth in cancerous cells.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s lipophilicity suggests that it may be more effective in lipid-rich environments . .
Future Directions
The compound and its derivatives show promising results as novel CDK2 inhibitors . Future research could focus on further investigations of the compound’s effects on different cell lines and its potential as a cancer treatment . Additionally, the development of new pyrimidines as anti-inflammatory agents is also suggested .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2/c1-11-6-7-13(21)9-15(11)22-19(26)16-10-14-18(24(16)3)23-17-12(2)5-4-8-25(17)20(14)27/h4-10H,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTUUGJKORFKMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(N2C)N=C4C(=CC=CN4C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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